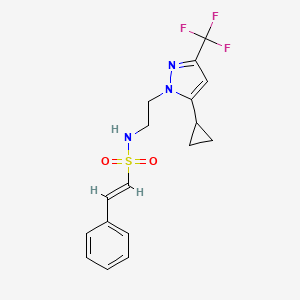
2-(Butyl(methyl)amino)-2-phenylacetic acid hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Compounds like “2-(Butyl(methyl)amino)-2-phenylacetic acid hydrochloride” belong to a class of organic compounds known as amino acids . These are compounds containing an amino group and a carboxylic acid group .
Synthesis Analysis
The synthesis of similar compounds often involves reactions such as the Suzuki–Miyaura coupling , which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . Another common method is the formylation of amines .Molecular Structure Analysis
The molecular structure of similar compounds can be analyzed using various spectroscopic techniques . The empirical formula of a similar compound, BTTAA, is C19H30N10O2 .Chemical Reactions Analysis
Chemical reactions involving similar compounds often include reactions with formylating agents, acid catalysts, organic catalysts, transition metal catalysts, and catalytic carbonylation .Physical And Chemical Properties Analysis
Amino acids, which are similar compounds, are colorless, crystalline substances. They have high melting points due to ionic properties. Their solubility depends on polarity, iso-electric point, nature of the solvent, and temperature .Wissenschaftliche Forschungsanwendungen
Suzuki–Miyaura Coupling
Suzuki–Miyaura (SM) coupling: is a powerful transition metal-catalyzed carbon–carbon bond-forming reaction. It is widely used in organic synthesis to connect chemically distinct fragments. The success of SM coupling lies in its mild reaction conditions and functional group tolerance. The key step involves oxidative addition of electrophilic organic groups to palladium, followed by transmetalation with nucleophilic organic groups. In this context, organoboron reagents play a crucial role2-[Butyl(methyl)amino]-2-phenylacetic acid HCl is an example of such a reagent, facilitating the formation of carbon–carbon bonds through SM coupling .
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[butyl(methyl)amino]-2-phenylacetic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2.ClH/c1-3-4-10-14(2)12(13(15)16)11-8-6-5-7-9-11;/h5-9,12H,3-4,10H2,1-2H3,(H,15,16);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXVYSCRINJZQQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)C(C1=CC=CC=C1)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Butyl(methyl)amino)-2-phenylacetic acid hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Bromo-2-[1-(3-phenylpropyl)piperidin-4-yl]oxypyrimidine](/img/structure/B2625370.png)



![3-[[1-[(3,5-Difluorophenyl)methyl]piperidin-4-yl]methyl]-7-fluoroquinazolin-4-one](/img/structure/B2625376.png)



![2-(ethylsulfonyl)-N-(2-methylbenzo[d]thiazol-5-yl)benzamide](/img/structure/B2625384.png)


![2-Oxo-3-[2-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B2625387.png)

